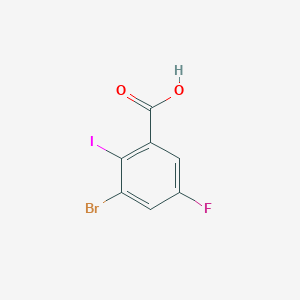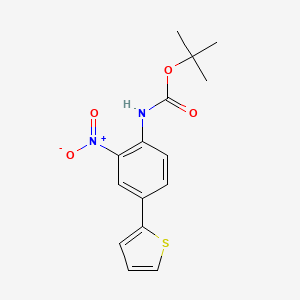
Guanidine;tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine;tetrafluoroborate is a functional ionic material known for its applications in various fields, including chemistry, biology, and industry. It is a guanidinium pseudo-halide salt, often used as an additive in wide-bandgap perovskite solar cells to enhance their performance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Guanidine;tetrafluoroborate can be synthesized through several methods. One common approach involves the reaction of guanidine with tetrafluoroboric acid. This reaction typically occurs in an aqueous solution, where guanidine reacts with tetrafluoroboric acid to form this compound and water as a byproduct .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using high-purity reagents to ensure the quality of the final product. The process may include steps such as crystallization and purification to obtain a highly pure compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Guanidine;tetrafluoroborate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, often resulting in the formation of reduced guanidine derivatives.
Substitution: This compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and oxidizing agents. The reaction conditions vary depending on the desired outcome, but they often involve controlled temperatures and pressures to ensure the desired reaction proceeds efficiently .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield oxidized guanidine derivatives, while substitution reactions can produce a variety of substituted guanidine compounds .
Applications De Recherche Scientifique
Guanidine;tetrafluoroborate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of guanidine;tetrafluoroborate involves its interaction with molecular targets and pathways. In perovskite solar cells, the compound acts as a passivating agent, reducing defects and enhancing charge carrier transport. This results in improved efficiency and stability of the solar cells . In biological systems, this compound may interact with proteins and enzymes, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanidinium chloride: Another guanidinium salt with similar properties but different applications.
Guanidinium nitrate: Used in various chemical reactions and industrial processes.
Guanidinium sulfate: Known for its use in protein denaturation and purification.
Uniqueness
Guanidine;tetrafluoroborate is unique due to its specific ionic structure and the presence of the tetrafluoroborate anion. This gives it distinct properties, such as high thermal stability and the ability to enhance the performance of perovskite solar cells . Its unique combination of guanidinium and tetrafluoroborate ions makes it particularly effective in applications requiring high efficiency and stability .
Propriétés
Numéro CAS |
36595-00-3 |
|---|---|
Formule moléculaire |
CH5BF4N3- |
Poids moléculaire |
145.88 g/mol |
Nom IUPAC |
guanidine;tetrafluoroborate |
InChI |
InChI=1S/CH5N3.BF4/c2-1(3)4;2-1(3,4)5/h(H5,2,3,4);/q;-1 |
Clé InChI |
MYVCAAMXUZXMLG-UHFFFAOYSA-N |
SMILES canonique |
[B-](F)(F)(F)F.C(=N)(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13897649.png)




![Ethyl 2-oxo-1,2,5,6-tetrahydropyrimido[4,5-E]indolizine-7-carboxylate](/img/structure/B13897667.png)







![Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide](/img/structure/B13897731.png)
